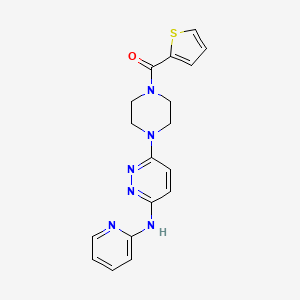
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of pyridazinone derivatives, including compounds similar to the queried chemical structure, involves novel methods that yield a variety of thieno[2,3-c]pyridazines and related molecules. These synthetic pathways are significant for developing compounds with potential pharmacological applications. For instance, Gaby et al. (2003) detailed the synthesis of novel thieno[2,3-c]pyridazine derivatives, showcasing the versatility of pyridazinone chemistry in generating compounds with varied biological activities (Gaby et al., 2003).
Pharmacological Evaluation
- Pyridazinone derivatives have been evaluated for their role as antagonists in various receptor-mediated pathways, illustrating their potential in treating conditions such as pain. Tsuno et al. (2017) identified a series of pyridazinone derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, demonstrating analgesic effects in preclinical models (Tsuno et al., 2017).
Antagonistic Activities
- Romero et al. (2012) reported on the discovery of potent antagonists of NPBWR1 (GPR7), incorporating pyridazinone structures. This research highlights the compound's potential in modulating receptor activities, which could be relevant for therapeutic interventions in diseases associated with these receptors (Romero et al., 2012).
Analytical and Medicinal Chemistry
- Kumar et al. (2013) focused on the synthesis and evaluation of piperazine-2,6-dione derivatives for their anticancer activity, showcasing the broader applicability of pyridazinone and piperazine derivatives in developing new therapeutic agents (Kumar et al., 2013).
properties
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-18(14-4-3-13-26-14)24-11-9-23(10-12-24)17-7-6-16(21-22-17)20-15-5-1-2-8-19-15/h1-8,13H,9-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKOJJLAGZRYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

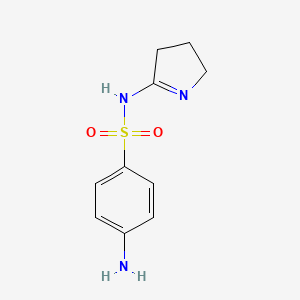
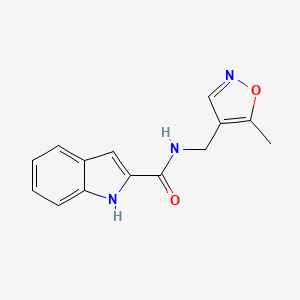

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2442988.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2442989.png)
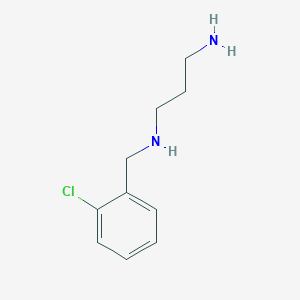
![N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2442992.png)

![N,N-dimethyl-2-(3-(3-(trifluoromethyl)phenyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2442994.png)
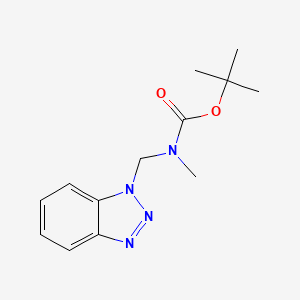
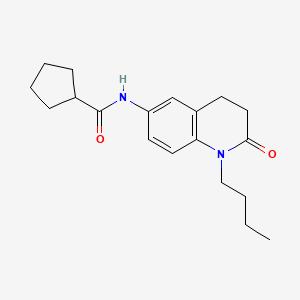
![7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2443002.png)

![5,6-Dihydrocyclopenta[c]pyrazol-4(1h)-one](/img/structure/B2443005.png)